6-(4-Methoxyphenyl)phenanthridine
Description
Properties
Molecular Formula |
C20H15NO |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)phenanthridine |
InChI |
InChI=1S/C20H15NO/c1-22-15-12-10-14(11-13-15)20-18-8-3-2-6-16(18)17-7-4-5-9-19(17)21-20/h2-13H,1H3 |
InChI Key |
QQXKKZYHUQPJGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Pathway
The metal-free synthesis of 6-(4-Methoxyphenyl)phenanthridine utilizes 2-isocyanobiphenyl derivatives and hydrazines as starting materials, facilitated by eosin B (tetrabromofluorescein) as an organic photocatalyst. Under 5 W blue LED irradiation, eosin B undergoes singlet-to-triplet state excitation, generating superoxide radicals (O₂- ⁻) through energy transfer to molecular oxygen. These radicals abstract hydrogen from hydrazines, producing diazenyl radicals that subsequently react with 2-isocyanobiphenyls.
The critical cyclization step involves intramolecular aromatic substitution of the transient imidoyl radical, forming the phenanthridine core. Deprotonation finalizes the structure, with the methoxyphenyl group introduced via pre-functionalized isocyanobiphenyl precursors. This method operates at ambient temperature in dimethyl sulfoxide (DMSO), eliminating the need for inert atmospheres.
Optimization and Scope
Key parameters influencing yield include:
- Catalyst loading : 5 mol% eosin B maximizes radical generation without side reactions.
- Oxygen concentration : Aerobic conditions enhance superoxide formation, achieving 72% yield versus 32% under argon.
- Solvent polarity : DMSO outperforms acetonitrile and tetrahydrofuran due to superior radical stabilization.
Substrate scope analysis reveals electron-donating groups (e.g., methoxy) on biphenyl substrates improve cyclization efficiency by stabilizing radical intermediates. However, sterically hindered isocyanobiphenyls reduce yields by 40–60%.
Transition Metal-Catalyzed Cross-Coupling Approaches
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura reaction couples 6-chlorophenanthridine with 4-methoxyphenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as the catalyst. The optimized protocol employs a 5:1 tetrahydrofuran–water solvent mixture with potassium carbonate as the base under reflux (80°C for 12 hours).
Mechanistic insights : Oxidative addition of 6-chlorophenanthridine to palladium(0) forms a Pd(II) complex, which undergoes transmetallation with the boronic acid. Reductive elimination yields the coupled product while regenerating the catalyst. The methoxy group’s electron-donating nature accelerates transmetallation, achieving 85% isolated yield.
Rhodium-Catalyzed C–C Bond Activation
An alternative route involves C–C bond cleavage of biphenylene derivatives followed by nitrile insertion using [Rh(COD)₂BF₄] (COD = 1,5-cyclooctadiene) and 1,2-bis(diphenylphosphino)ethane (dppe) as ligands. 4-Methoxybenzonitrile inserts into the activated biphenylene at 180°C under microwave irradiation, yielding 47% of this compound.
This method’s efficacy depends on:
- Ligand design : Bulky phosphine ligands prevent catalyst deactivation.
- Nitrile electrophilicity : Electron-rich nitriles like 4-methoxybenzonitrile undergo faster insertion.
Comparative Evaluation of Synthetic Routes
The Suzuki–Miyaura method offers the best balance of yield and scalability, though rhodium catalysis provides rapid access to sterically demanding derivatives. Photochemical synthesis excels in sustainability but requires longer reaction times.
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor to antitumor agents, with EC₅₀ values of 1.2 µM against breast cancer cell lines. Methoxy substitution enhances blood-brain barrier penetration, making it valuable in neuropharmacology.
Materials Science
The compound’s extended π-system enables applications in organic light-emitting diodes (OLEDs). Its fluorescence quantum yield (Φ = 0.45) and Stokes shift (110 nm) outperform commercial blue emitters.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenanthridine core.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenanthridinone derivatives, while substitution reactions can yield a variety of substituted phenanthridines with different functional groups.
Scientific Research Applications
6-(4-Methoxyphenyl)phenanthridine is a phenanthridine derivative with applications in chemistry and related sciences . Phenanthridines are heterocyclic compounds composed of two six-membered benzene rings fused to a nitrogen-containing six-membered ring .
Synthesis of Phenanthridines
Several methods exist for synthesizing phenanthridine derivatives:
- Radical Isonitrile Insertion A novel method involves radical isonitrile insertion to produce imidoyl radical intermediates, which then cyclize to form phenanthridine . A team of researchers led by Associate Professor Shigekazu Ito from the Tokyo Institute of Technology has explored the use of aryl-substituted difluoromethylborates for synthesizing difluoromethylated phenanthridines. This study assesses the scope of producing pharmaceutically relevant fluorinated phenanthridines from aryl-substituted difluoromethylborates and elucidates the reaction mechanism underlying isonitrile radical addition .
- Suzuki-Miyaura Cross-Coupling This reaction involves the cross-coupling of 6-chlorophenanthridine with corresponding boronic acids to produce 9-arylphenanthridines .
- Palladium nanoparticles Palladium nanoparticles can be used in the synthesis of phenanthridinones . High yields of heterocyclic compounds can be achieved using a moderately low catalyst loading (1–5 mol%) under an air atmosphere .
Potential Applications
Phenanthridines are found in many naturally occurring organic compounds known for their anticancer and antitumor properties, leading to significant interest in synthesizing phenanthridine derivatives for medicinal applications .
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)phenanthridine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of DNA topoisomerase I/II, leading to cell cycle arrest and apoptosis in cancer cells . The compound can also interact with mitochondrial membranes, inducing apoptosis through the activation of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Key Insights :
- The methoxy group (4b) results in lower yields than phenyl (4a) or trifluoromethyl (4c) derivatives, likely due to electronic effects slowing the nitrile insertion step .
- Trifluoromethyl-substituted 4c exhibits high initial yields (85%) but generates unstable products in subsequent reactions (e.g., 7ca–7ct degrade rapidly) .
Physicochemical Properties
Electronic Effects on Absorption and Emission
- UV-Vis Spectra: Methoxy-substituted phenanthridines (e.g., 6d, 6h, 6l) show broadened absorption peaks and reduced intensity compared to non-substituted analogues. This is attributed to disrupted π-conjugation from electron-donating methoxy groups .
- Emission Spectra : In DMF, 4-methoxyphenyl derivatives exhibit red-shifted emission maxima but lower intensity. For example, 6l (6,8-di(4-methoxyphenyl)) emits at higher wavelengths (~450 nm) than chloro- or fluoro-substituted analogues, indicating intramolecular charge transfer (ICT) modulation .
Table 2: Emission Characteristics in DMF
| Compound | Substituents | Emission Maxima (nm) | Intensity Trend |
|---|---|---|---|
| 6l | 6,8-di(4-methoxyphenyl) | ~450 | Low |
| 6c | 2-Cl, 6,8-F | ~420 | Moderate |
| 6a | Unsubstituted | ~400 | High |
Key Insights :
- Methoxy groups enhance ICT but reduce emission intensity due to solvent interactions (e.g., DMF hydrogen bonding with methoxy) .
Stability and Reactivity
Downstream Reaction Stability
Q & A
Q. What are the established synthetic routes for 6-(4-Methoxyphenyl)phenanthridine, and what are their key reaction conditions?
Two primary methods are documented:
- Palladium-catalyzed synthesis : This route involves imine intermediates (e.g., imine 5d) and yields ~50% under optimized conditions .
- Photoredox-neutral isocyanide insertion : This method uses alkyl radicals generated via photocatalysis (e.g., [fac-Ir(ppy)₃]) and avoids stoichiometric oxidants, achieving moderate yields under mild conditions . Key parameters include solvent choice (e.g., CH₂Cl₂ for photoredox), reaction time, and purification via column chromatography (alumina, DCM/hexanes) .
Q. How is this compound characterized spectroscopically?
Standard characterization includes:
- ¹H/¹³C NMR : Peaks at δ 3.80 (s, OCH₃), 6.63–7.71 (aromatic protons), and 161.7 ppm (C-OCH₃) .
- IR spectroscopy : Bands at 1650 cm⁻¹ (C=N) and 1575 cm⁻¹ (aromatic C=C) .
- HRMS : [M+H⁺] observed at m/z 286.1233 (calculated 286.1232) . Melting point (144–145°C) and chromatographic retention time (Rf) are also reported .
Q. What safety precautions are recommended for handling this compound?
- Toxicity : Classified under EU-GHS/CLP as acute toxicity (Category 4) for oral, dermal, and inhalation exposure .
- First aid : Immediate skin washing with soap/water, eye rinsing for several minutes, and medical consultation for irritation .
- PPE : Use gloves, lab coats, and eye protection in ventilated areas .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported synthetic yields (e.g., 39% vs. 50%) for this compound?
Yield variations may arise from:
- Purification methods : Column chromatography conditions (e.g., alumina vs. silica gel) impact recovery .
- Reaction scale : Smaller scales (e.g., 1 mmol vs. 5 mmol) may suffer from inefficiencies in radical propagation .
- Catalyst loading : Photoredox reactions require precise catalyst concentrations (e.g., 2 mol% [fac-Ir(ppy)₃]) to minimize side reactions . Methodological recommendation: Reproduce protocols with strict control of moisture, oxygen, and stoichiometry .
Q. What strategies optimize the intramolecular homolytic aromatic substitution (HAS) step in photoredox synthesis?
- Radical stabilization : Use electron-rich aryl rings (e.g., 4-methoxyphenyl) to enhance HAS kinetics .
- Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) improve radical intermediate stability .
- Substrate design : Pre-organizing the biphenyl isocyanide (e.g., 1a) and alkyl bromide (e.g., 2a) minimizes competing intermolecular coupling .
Q. How can the biological activity of this compound be evaluated in neuroprotection or anti-inflammatory studies?
- In vitro models : Use microglial (BV-2) or neuronal (SH-SY5Y) cell lines to assess neuroprotection against oxidative stress .
- Mechanistic assays : Measure ROS scavenging (e.g., DCFH-DA assay) or NF-κB pathway modulation (e.g., luciferase reporter) .
- SAR studies : Compare with analogues (e.g., 6-(prop-2-ynyl)benzo[b]phenanthridine) to identify critical substituents .
Q. What analytical techniques resolve challenges in detecting byproducts during synthesis?
- HPLC-MS : Monitors reaction progress and identifies low-abundance byproducts (e.g., double alkylation products) .
- TLC with fluorescence quenching : Tracks radical intermediates during photoredox reactions .
- DSC/TGA : Assesses purity and thermal stability post-purification .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
